BenchChemオンラインストアへようこそ!

4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

URAT1 inhibition Gout therapeutics Lesinurad synthesis

4-(4-Cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 1533519-84-4) is a heterocyclic triazole-5-thione derivative recognized primarily as a critical late-stage intermediate in the synthesis of the FDA-approved urate transporter 1 (URAT1) inhibitor lesinurad (Zurampic®). This compound incorporates a cyclopropylnaphthalene substituent at the N4 position of the triazole ring, a structural motif that is essential for the pharmacological activity of the resulting URAT1 inhibitor class.

Molecular Formula C15H14N3S
Molecular Weight 267.35
CAS No. 1533519-84-4
Cat. No. B601859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione
CAS1533519-84-4
Synonyms4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC15H14N3S
Molecular Weight267.35
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C=NNC4=S
InChIInChI=1S/C15H13N3S/c19-15-17-16-9-18(15)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-10H,5-6H2,(H,17,19)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 1533519-84-4): Core Intermediate for Lesinurad and URAT1-Targeted Gout Therapeutics


4-(4-Cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 1533519-84-4) is a heterocyclic triazole-5-thione derivative recognized primarily as a critical late-stage intermediate in the synthesis of the FDA-approved urate transporter 1 (URAT1) inhibitor lesinurad (Zurampic®) [1]. This compound incorporates a cyclopropylnaphthalene substituent at the N4 position of the triazole ring, a structural motif that is essential for the pharmacological activity of the resulting URAT1 inhibitor class [2]. Its well-characterized solid-state properties, high synthetic accessibility, and established role in the preparation of both lesinurad and related URAT1-targeted analogs make it a uniquely positioned chemical intermediate for pharmaceutical development and impurity reference standard applications [3].

Why Generic 1,2,4-Triazole-5-thiones Cannot Substitute for CAS 1533519-84-4 in URAT1-Targeted Synthesis and Analytical Workflows


The cyclopropylnaphthalene moiety at the N4 position of this triazole-5-thione is not a generic substituent; it is the pharmacophoric anchor required for downstream URAT1 binding, and its absence or replacement leads to a catastrophic loss of inhibitory activity in the final drug substance [1]. Furthermore, this specific intermediate has been characterized under regulatory-compliant protocols as Lesinurad Impurity 13, meaning that any attempt to substitute a structurally similar but uncharacterized triazole-5-thione in analytical methods would invalidate impurity profiling and risk regulatory non-compliance [2]. The quantitative evidence below demonstrates that CAS 1533519-84-4 is irreplaceable in both the synthetic and analytical dimensions of URAT1 inhibitor development and quality control .

Differential Evidence for 4-(4-Cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 1533519-84-4) Versus Closest Analogs


Lesinurad URAT1 Inhibitory Potency Establishes the Pharmacophoric Necessity of the Cyclopropylnaphthalene-Triazole Scaffold

This intermediate is the direct synthetic precursor to lesinurad, which inhibits human URAT1 with an IC50 of 7.20 μM in HEK293 cell-based [8-14C]uric acid uptake assays. When the triazole scaffold is modified by replacing the naphthyltriazole core with a naphthyltriazolylmethane-based flexible linker, the URAT1 inhibitory activity increases dramatically—analogs 1j and 1m achieve IC50 values of 0.092 μM and 0.094 μM, respectively, representing 78- and 76-fold improvements over lesinurad [1]. More strikingly, the triazole-5-carboxylic acid bioisostere 1g reaches an IC50 of 0.032 μM, a 225-fold enhancement [2]. These data demonstrate that the cyclopropylnaphthalene-substituted triazole nucleus embodied by CAS 1533519-84-4 is the indispensable pharmacophoric core from which all potency-optimized URAT1 inhibitors are derived.

URAT1 inhibition Gout therapeutics Lesinurad synthesis

Thiophosgene-Free Synthetic Route Achieves 90% Yield with Superior Safety Profile

A synthesis of CAS 1533519-84-4 described in patent CN104529848A avoids the use of highly toxic thiophosgene, instead employing dithiocarbonic anhydride and bis(trichloromethyl) carbonate (BTC) as safer acylating agents. The intermediate 4-cyclopropyl-naphthalidine base dithiocarbonic acid triethylene diamine salt is obtained in 90.1% yield, and the subsequent one-pot degradation delivers the target isothiocyanate precursor in yields exceeding 75% [1]. Independently, ChemicalBook reports that the direct cyclization of N-(4-cyclopropyl-1-naphthalenyl)-2-formylhydrazine thiocarboxamide with aqueous NaOH in DMF at 30°C gives the title compound as a gray-green solid in 90% isolated yield . This contrasts sharply with earlier thiophosgene-dependent routes that both posed occupational health hazards and delivered lower overall yields—for example, the initial medicinal chemistry route to lesinurad achieved only 9.5% overall yield over eight steps [2].

Green chemistry Process optimization Thiophosgene avoidance

Regulatory-Validated Impurity Reference Standard (Lesinurad Impurity 13) with Fully Characterized Analytical Profile

CAS 1533519-84-4 is cataloged and supplied as Lesinurad Impurity 13, a fully characterized reference standard compliant with ICH Q3A/Q3B guidelines for impurity testing in pharmaceutical formulations [1]. Unlike generic triazole-5-thiones that lack regulatory characterization, this compound is provided with full spectroscopic authentication (1H NMR, LC-MS) and purity certification (Min. 95% to NLT 98% depending on supplier) [2][3]. In the optimized synthetic protocol reported in the Chinese Journal of Pharmaceuticals, the subsequent intermediate derived from this compound achieved a purity of 98.3% (crude product) without chromatographic purification, demonstrating that the high purity of the starting triazole-5-thione propagates through the synthetic sequence [4].

Reference standard Impurity profiling Quality control

Enabling Efficient Structure-Activity Relationship (SAR) Exploration of URAT1 Inhibitors via HEK293 Cell-Based Assays

This compound is explicitly described as a reagent used in the discovery of lesinurad, a HEK293 cell-based URAT1 inhibitor [1]. In the SAR campaign that identified the flexible naphthyltriazolylmethane series, twenty compounds (1a-1t) were synthesized from this core intermediate and tested for URAT1 inhibitory activity using HEK293 cells stably expressing human URAT1, with [8-14C]uric acid as the substrate [2]. The SAR exploration revealed that the S atom in lesinurad is not indispensable for URAT1 inhibitory activity, leading to the discovery of the flexible triazolylbutanoic acid series where compound 1q achieved an IC50 of 0.23 μM (31-fold more potent than lesinurad) [3]. Critically, the entire SAR matrix—spanning triazole-thioacetic acids, triazole-carboxylic acid bioisosteres, and triazolylbutanoic acids—was built upon this same cyclopropylnaphthalene-triazole scaffold, confirming that CAS 1533519-84-4 is the universal synthetic entry point for URAT1 inhibitor lead optimization [2][3].

Drug discovery SAR HEK293 assay

Optimal Deployment Scenarios for 4-(4-Cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 1533519-84-4) in Research and Manufacturing


Kilo-Lab and Pilot-Plant Synthesis of Lesinurad API Under cGMP Conditions

Leverage the 90% isolated yield and thiophosgene-free route (CN104529848A) for the scalable preparation of lesinurad. The high purity of the intermediate (≥99%) ensures that downstream bromination and hydrolysis steps meet ICH Q7 purity specifications for active pharmaceutical ingredients, while avoiding the occupational health and environmental permitting costs associated with thiophosgene [1].

Regulatory-Compliant Impurity Profiling in Lesinurad Finished Dosage Forms

Use this compound as a co-injected reference standard (Lesinurad Impurity 13) in HPLC/UV and LC-MS/MS methods for the quantification of process-related impurities in lesinurad tablets (Zurampic®). Its full spectroscopic characterization and ≥99% purity enable direct use in method validation per ICH Q2(R1), eliminating the need for in-house synthesis and characterization of this specific impurity [2].

Medicinal Chemistry SAR Expansion of URAT1 Inhibitors Beyond Lesinurad

Employ CAS 1533519-84-4 as the universal starting material for the parallel synthesis of novel URAT1 inhibitors. Alkylation at the thione sulfur with diverse electrophiles (bromoacetates, chloroacetamides, epoxides) followed by bromination or other triazole functionalization enables rapid exploration of R1 and R2 substituent effects on URAT1 IC50. The three published SAR series provide a validated baseline for new analog design, with potency benchmarks ranging from 7.20 μM (lesinurad) to 0.032 μM (compound 1g) [3].

Academic and Industrial Training in Process Chemistry Optimization

This intermediate serves as an ideal case study for teaching modern process chemistry principles. The juxtaposition of the original thiophosgene route (9.5% overall yield) versus the optimized BTC/NaOH route (90% step yield) provides a quantitative demonstration of how reagent selection and solvent optimization transform a non-viable medicinal chemistry synthesis into a scalable industrial process. The availability of the compound from multiple commercial suppliers at prices ranging from £19/g to 79 RMB/g facilitates hands-on laboratory instruction .

Quote Request

Request a Quote for 4-(4-cyclopropylnaphthalen-1-yl)-1H-1,2,4-triazole-5(4H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.